2-[4-(tert-butyl)phenoxy]-5-nitropyridine
Overview
Description
2-[4-(tert-butyl)phenoxy]-5-nitropyridine is an organic compound that features a pyridine ring substituted with a nitro group at the 5-position and a tert-butylphenoxy group at the 2-position
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 4-tert-butylphenoxyalkoxyamines, have been shown to interact with monoamine oxidase b (mao b) and histamine h3 receptors (h3r) . These targets play crucial roles in dopamine regulation, which is essential for various neurological functions .
Mode of Action
For instance, 4-tert-butylphenoxyalkoxyamines inhibit MAO B and antagonize H3R, which could have positive effects on dopamine regulation .
Biochemical Pathways
Compounds with similar structures have been found to impact pathways related to dopamine regulation . By inhibiting MAO B and antagonizing H3R, these compounds can potentially affect the synthesis, release, and reuptake of dopamine .
Result of Action
Based on the known actions of similar compounds, it can be inferred that this compound might have potential effects on dopamine regulation . This could potentially lead to changes in neurological functions, given the crucial role of dopamine in these processes .
Preparation Methods
The synthesis of 2-[4-(tert-butyl)phenoxy]-5-nitropyridine typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of 4-tert-butylphenol with a suitable pyridine derivative. This reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF).
Nitration: The resulting intermediate is then subjected to nitration using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective nitration at the 5-position of the pyridine ring.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
2-[4-(tert-butyl)phenoxy]-5-nitropyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group or the tert-butylphenoxy group can be replaced by other substituents under appropriate conditions.
Oxidation: The phenoxy group can undergo oxidation to form quinone derivatives using oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, potassium permanganate, and various solvents such as ethanol and DMF. Major products formed from these reactions include amino derivatives, substituted pyridines, and quinone derivatives.
Scientific Research Applications
2-[4-(tert-butyl)phenoxy]-5-nitropyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Medicine: Research has shown that derivatives of this compound can act as inhibitors of certain enzymes, making them potential candidates for the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Comparison with Similar Compounds
2-[4-(tert-butyl)phenoxy]-5-nitropyridine can be compared with other similar compounds, such as:
2-(4-Tert-butylphenoxy)-5-aminopyridine: This compound is similar in structure but has an amino group instead of a nitro group. It exhibits different reactivity and biological activity.
2-(4-Tert-butylphenoxy)-3-nitropyridine: This isomer has the nitro group at the 3-position instead of the 5-position, leading to variations in chemical properties and applications.
4-Tert-butylphenoxy derivatives: Compounds with the 4-tert-butylphenoxy group attached to different aromatic or heterocyclic rings can exhibit unique properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(4-tert-butylphenoxy)-5-nitropyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-15(2,3)11-4-7-13(8-5-11)20-14-9-6-12(10-16-14)17(18)19/h4-10H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSIFRRVTNAEBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=NC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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